![molecular formula C19H11ClF2N2O2S B2480702 3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326840-65-6](/img/structure/B2480702.png)

3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest belongs to the thieno[3,2-d]pyrimidine class, which is known for its wide range of biological activities and chemical properties. Thieno[3,2-d]pyrimidines are heterocyclic compounds that have attracted significant attention due to their pharmacological relevance and potential in drug discovery.

Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives are typically synthesized through various methods that involve cyclization reactions and modifications of the pyrimidine ring. For example, compounds similar to the target molecule have been synthesized by treating chloro- or cyano-uracils with ethyl 2-mercaptoacetate in the presence of a base, followed by electrophilic substitution reactions such as Vilsmeier-Haack reaction, bromination, and nitration to introduce different substituents on the pyrimidine ring (Hirota, Kosaku, Shirahashi, Mitsuomi, Senda, Shigeo, Yogo, Motoi, 1990).

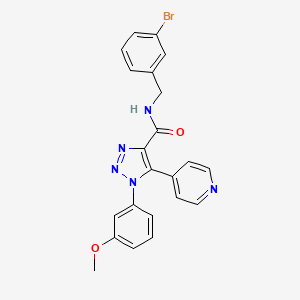

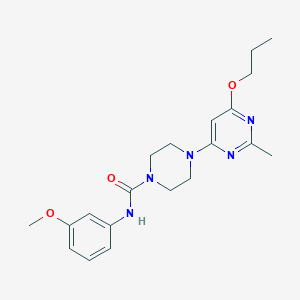

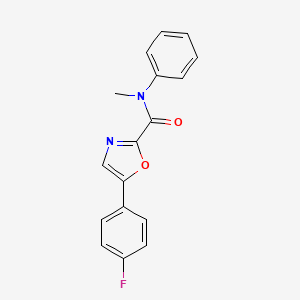

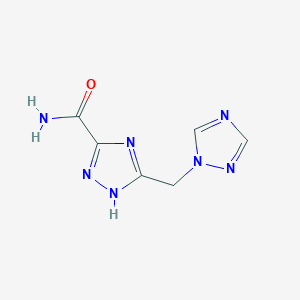

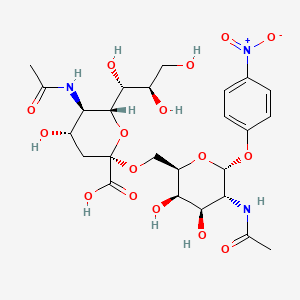

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused-ring system that can influence the compound's reactivity and interaction with biological targets. X-ray diffraction analysis and NMR spectroscopy are commonly used to determine the structure and conformation of these compounds, revealing their planar or folded ring systems and how substituents affect their overall geometry.

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the ring, which can alter the reactivity of the compound (Shestakov, A. S., Prezent, M., Kartsev, V., Shikhaliev, K., 2014).

科学的研究の応用

Synthesis and Chemical Properties

Thieno[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions. For example, a study detailed the synthesis of substituted thienopyrimidines, starting from ethyl 2-aminothiophene-3carboxylate. The synthesis involved multiple steps, including cyclization and nucleophilic substitution, to produce compounds with potential antibacterial properties (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013). Similarly, microwave-assisted synthesis has been reported for the efficient production of 2-aminothiophene-3-carboxylic acid derivatives, highlighting the utility of microwave irradiation in synthesizing thieno[3,2-d]pyrimidine derivatives (S. Hesse, Enrico Perspicace, G. Kirsch, 2007).

Biological Activities and Applications

Thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities, making them subjects of interest for the development of new therapeutic agents. For instance, some derivatives have been explored for their antimicrobial and anti-inflammatory properties, indicating their potential in treating infections and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Another study highlighted the synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole, which were synthesized through a microwave-assisted procedure. These compounds were characterized for their structural properties and potentially offer new avenues for chemical and biological research (Xinjian Song, Zheng-chao Duan, Y. Shao, X. Dong, 2012).

特性

IUPAC Name |

3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF2N2O2S/c20-12-1-3-15(4-2-12)24-18(25)17-16(5-6-27-17)23(19(24)26)10-11-7-13(21)9-14(22)8-11/h1-9,17H,10H2/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOUKDGZVVQFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC(=C4)F)F)C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF2N2O2S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)

![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)

![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)